
LB80317
概要
説明
LB80317: is a complex organic compound with significant applications in various scientific fields. It is characterized by a purine base attached to a cyclopropyl group and a phosphonic acid moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of LB80317 involves multiple steps. One common approach is to start with a purine derivative, which undergoes a series of reactions to introduce the cyclopropyl and phosphonic acid groups. The reaction conditions typically involve the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the purine base can be modified using various nucleophiles under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.
科学的研究の応用
Pharmacokinetics
Pharmacokinetic studies have demonstrated that LB80317 exhibits a long half-life, making it suitable for once-daily dosing regimens. Key findings from clinical studies include:
- Absorption and Metabolism : Following oral administration of LB80380, this compound is rapidly absorbed and converted from its prodrug form. Studies indicate that the peak plasma concentration occurs between 3 to 8 hours post-dosing, with an elimination half-life ranging from 45 to 62 hours at therapeutic doses .
- Influence of Diet : The pharmacokinetics of LB80331 (and consequently this compound) can be affected by dietary factors. For instance, a high-fat diet has been shown to delay the time to reach maximum concentration (T_max) but does not significantly alter the overall area under the concentration-time curve (AUC) .
Chronic Hepatitis B Treatment
This compound has been evaluated for its efficacy in treating chronic hepatitis B virus infections. Its mechanism involves inhibiting viral replication and potentially overcoming drug resistance seen with other antiviral agents. The following points summarize its therapeutic applications:
- Efficacy Against Drug-Resistant Strains : Research indicates that this compound maintains activity against HBV strains resistant to other treatments, making it a valuable option in managing resistant infections .
- Clinical Trials : Clinical studies involving healthy subjects and chronic hepatitis B patients have shown that this compound can effectively reduce viral loads and improve liver function tests .
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
- Study on Pharmacokinetics : A clinical trial involving healthy adults demonstrated that multiple doses of LB80380 resulted in predictable pharmacokinetics for LB80331 and its metabolite, this compound. The study concluded that the long half-life supports once-daily dosing, which could enhance patient adherence to treatment regimens .
- Efficacy in Chronic Hepatitis B Patients : Another study focused on patients with chronic hepatitis B showed significant reductions in HBV DNA levels after treatment with LB80380, indicating effective conversion to LB80331 and subsequently to this compound. The results suggest that this compound could be pivotal in managing chronic HBV infections, especially in patients who have failed previous therapies .
作用機序
The mechanism of action of LB80317 involves its interaction with viral DNA polymerase. By mimicking the natural nucleotides, it gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This selective targeting of viral enzymes makes it an effective antiviral agent.
類似化合物との比較
Acyclovir: A well-known antiviral drug used to treat herpes simplex virus infections. It shares a similar purine base structure but lacks the cyclopropyl and phosphonic acid groups.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections. It has a similar mechanism of action but differs in its chemical structure.
Uniqueness: The uniqueness of LB80317 lies in its cyclopropyl and phosphonic acid moieties, which confer distinct chemical and biological properties. These groups enhance its stability and specificity, making it a promising candidate for further research and development.
生物活性
LB80317, also known as besifovir, is an acyclic nucleotide phosphonate that serves as an active metabolite derived from its prodrug LB80380. It has garnered attention for its antiviral properties, particularly in the treatment of hepatitis B virus (HBV) infections. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against drug-resistant HBV strains, and clinical implications.
This compound exerts its antiviral effects through competitive inhibition of the HBV reverse transcriptase (RT). After oral administration, LB80380 is hydrolyzed to this compound, which is then phosphorylated intracellularly to its active triphosphate form. This active form competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, thereby disrupting HBV replication .
Key Steps in Mechanism:
- Hydrolysis : LB80380 is hydrolyzed by esterases in the liver and intestine.
- Phosphorylation : this compound is phosphorylated within liver cells.
- Inhibition : The triphosphate form competes with dGTP during viral DNA synthesis.
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in patients with chronic hepatitis B (CHB):
- Phase Ib Study : A dose-finding study involving treatment-naïve HBeAg-positive CHB patients demonstrated a significant reduction in HBV DNA levels (3-4 log reduction) at doses ranging from 30 to 240 mg daily. Optimal viral suppression was observed at doses above 60 mg/day .
- Phase IIa Study : In this study, this compound showed effectiveness in reducing viral loads in lamivudine-resistant HBeAg-positive CHB patients over 12 weeks .
Table 1: Summary of Clinical Findings
Study Phase | Patient Type | Dose Range (mg/day) | HBV DNA Reduction | Duration |
---|---|---|---|---|
Phase Ib | Treatment-naïve HBeAg-positive CHB | 30 - 240 | 3-4 log reduction | Not specified |
Phase IIa | Lamivudine-resistant HBeAg-positive CHB | Optimal >60 | Significant reduction | 12 weeks |
Resistance Profile
This compound has shown promise against various drug-resistant HBV mutants. Studies indicate that it retains activity against mutants resistant to tenofovir and adefovir:
- Tenofovir-Resistant Mutants : Research demonstrated that HBV mutants with primary mutations conferring tenofovir resistance remained susceptible to this compound, indicating its potential as a second-line treatment option .
- Adefovir-Resistant Mutants : In vitro studies confirmed that both ADV-resistant patient-derived clones exhibited susceptibility to this compound, with IC50 values indicating effective suppression of viral replication .
Table 2: Resistance Data
Mutant Type | IC50 Value (μM) | Susceptibility to this compound |
---|---|---|
Wild Type | 4.25 ± 0.43 | Yes |
Tenofovir-resistant clone | 8.43 ± 0.58 | Yes |
Adefovir-resistant clone | 5.27 ± 0.26 | Yes |
Case Study: Long-term Treatment Response
A notable case involved a 55-year-old female patient who experienced a viral breakthrough after long-term treatment with this compound. Despite initial efficacy, her HBV DNA levels increased significantly after 17 months on therapy. Genetic analysis revealed mutations in the RT domain associated with resistance to this compound, underscoring the need for ongoing monitoring and potential therapy adjustment .
Table 3: Patient Case Summary
Patient Age/Gender | Initial Treatment | Duration on this compound (months) | Viral Load (IU/mL) |
---|---|---|---|
55/Female | ETV followed by BSV | 17 | Increased to 12,166 IU/mL |
特性
IUPAC Name |
[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMTECZRBMXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。